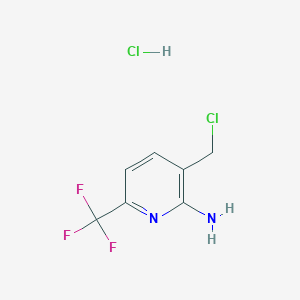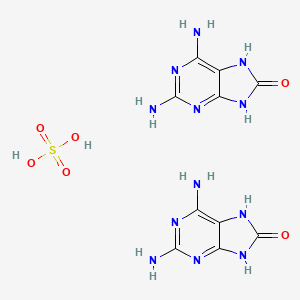
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate: is a chemical compound with the molecular formula C10H14N12O6S and a molecular weight of 430.36 g/mol . This compound is known for its unique structure, which includes two adenine-like moieties connected by a sulphate group. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate typically involves the reaction of adenine derivatives with sulphuric acid under controlled conditions . The reaction conditions often include:
Temperature: Moderate temperatures to ensure the stability of the compound.
Solvent: Aqueous or organic solvents depending on the specific synthetic route.
Catalysts: Sometimes catalysts are used to enhance the reaction rate.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized adenine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate involves its interaction with various molecular targets, including nucleic acids and enzymes. The compound can bind to DNA and RNA, potentially interfering with their normal functions. Additionally, it may inhibit certain enzymes involved in nucleic acid metabolism, leading to its observed biological effects.
類似化合物との比較
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate can be compared with other adenine derivatives, such as:
Adenine: A fundamental component of nucleic acids.
2,6-diaminopurine: Similar structure but different functional groups.
8-oxoadenine: An oxidized form of adenine.
The uniqueness of this compound lies in its dual adenine-like structure connected by a sulphate group, which imparts distinct chemical and biological properties .
特性
CAS番号 |
84145-02-8 |
|---|---|
分子式 |
C10H14N12O6S |
分子量 |
430.36 g/mol |
IUPAC名 |
2,6-diamino-7,9-dihydropurin-8-one;sulfuric acid |
InChI |
InChI=1S/2C5H6N6O.H2O4S/c2*6-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4/h2*(H6,6,7,8,9,10,11,12);(H2,1,2,3,4) |
InChIキー |
UKAWXNPCBSSKHZ-UHFFFAOYSA-N |
正規SMILES |
C12=C(N=C(N=C1NC(=O)N2)N)N.C12=C(N=C(N=C1NC(=O)N2)N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



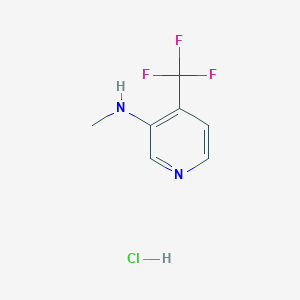

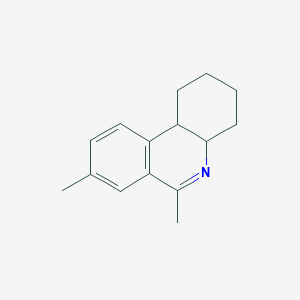
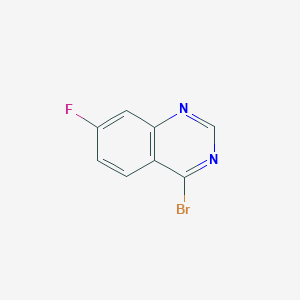
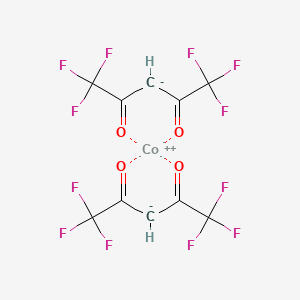
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


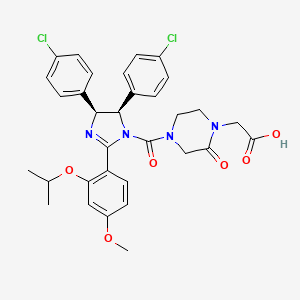
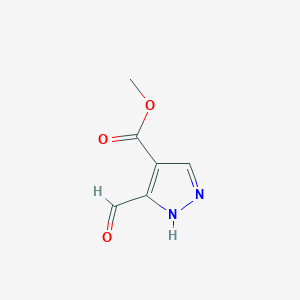
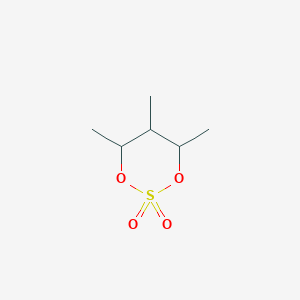
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)
